molecular formula C13H11F9N2O5 B14601208 2'-Deoxy-5-(nonafluorobutyl)uridine CAS No. 58671-35-5

2'-Deoxy-5-(nonafluorobutyl)uridine

Cat. No.: B14601208
CAS No.: 58671-35-5
M. Wt: 446.22 g/mol
InChI Key: JTJAXTDUPYESRS-RRKCRQDMSA-N
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Description

2'-Deoxy-5-(nonafluorobutyl)uridine is a fluorinated nucleoside analog characterized by a nonafluorobutyl (-C₄F₉) substituent at the 5-position of the uracil base. This modification introduces significant hydrophobicity and electron-withdrawing effects, distinguishing it from natural thymidine and other fluorinated derivatives. The compound’s structure (Figure 1) includes a 2'-deoxyribose sugar, critical for DNA incorporation, and a bulky perfluoroalkyl chain, which may influence base-pairing dynamics and metabolic stability .

Properties

CAS No.

58671-35-5

Molecular Formula

C13H11F9N2O5

Molecular Weight

446.22 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrimidine-2,4-dione

InChI

InChI=1S/C13H11F9N2O5/c14-10(15,11(16,17)12(18,19)13(20,21)22)4-2-24(9(28)23-8(4)27)7-1-5(26)6(3-25)29-7/h2,5-7,25-26H,1,3H2,(H,23,27,28)/t5-,6+,7+/m0/s1

InChI Key

JTJAXTDUPYESRS-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5-(nonafluorobutyl)uridine typically involves the modification of uridine derivativesThe reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process .

Industrial Production Methods

While specific industrial production methods for 2’-Deoxy-5-(nonafluorobutyl)uridine are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods may include continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5-(nonafluorobutyl)uridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives, while substitution reactions can introduce various functional groups at the 5-position of the uracil ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2’-Deoxy-5-(nonafluorobutyl)uridine involves its incorporation into viral DNA or RNA, leading to the inhibition of viral replication. The nonafluorobutyl group enhances its lipophilicity, allowing better cellular uptake and interaction with viral enzymes. This compound targets viral polymerases and disrupts the normal synthesis of viral nucleic acids .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Substituent (5-position) LogP* DNA Duplex Stability (ΔTm/°C) Key References
Thymidine Methyl (-CH₃) ~-1.0 Baseline (0) -
5-Trifluoromethyl-2'-deoxyuridine (CF₃dUrd) Trifluoromethyl (-CF₃) ~0.5 -2.5 (pH 6.9)
2'-Deoxy-5-(nonafluorobutyl)uridine Nonafluorobutyl (-C₄F₉) ~3.8† Not reported (predicted >-5.0)
5-(Thiophene-2-yl)-2'-deoxyuridine Thiophene ~1.2 -1.8
5-Cyano-2'-deoxyuridine Cyano (-CN) ~-0.3 -3.0

*Estimated using fragment-based methods; †Predicted due to lack of experimental data.

  • Hydrophobicity: The nonafluorobutyl chain significantly increases LogP compared to other derivatives, suggesting enhanced membrane permeability but possible aggregation in aqueous environments .

Antitumor Activity

  • CF₃dUrd : Inhibits thymidylate synthase (TS) and incorporates into DNA, causing chain termination. Demonstrates activity against L1210 leukemia and sarcoma 180, with an ILS (increase in life span) of ~40% in murine models .
  • The larger substituent may reduce incorporation efficiency but improve metabolic stability against phosphorylases .
  • 5'-Deoxy-5-fluorouridine (5'-DFUR) : A prodrug converted to 5-FU by uridine phosphorylase. Its activity is reversed by uridine, highlighting metabolic dependencies absent in perfluoroalkyl derivatives .

Antiviral Activity

  • Fluorinated Analogs : The -C₄F₉ group’s size may hinder viral TK recognition, reducing antiviral efficacy compared to smaller substituents like -CF₃ or heterocycles .

Metabolic Stability and Toxicity

  • CF₃dUrd : Rapidly deaminated to 5-trifluoromethyluracil, limiting its half-life in vivo (T₁/₂ = 1.2 h in mice) .
  • 5-Cyano-2'-deoxyuridine: Forms stable DNA adducts but exhibits higher cytotoxicity (IC₅₀ = 2.1 μM in HeLa cells) compared to CF₃dUrd (IC₅₀ = 5.8 μM) .

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